delta(sup 1),alpha-Acenaphthenemalononitrile, 2-oxo-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

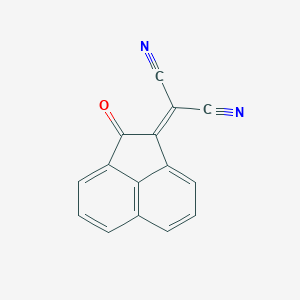

Delta(sup 1),alpha-Acenaphthenemalononitrile, 2-oxo-, also known as AMN, is a synthetic compound that has been widely used in scientific research due to its unique properties. AMN belongs to the class of acenaphthene derivatives and has a molecular formula of C16H9N3O.

Mecanismo De Acción

The mechanism of action of delta(sup 1),alpha-Acenaphthenemalononitrile, 2-oxo- is based on its unique chemical structure, which allows it to bind to metal ions and generate fluorescence. When delta(sup 1),alpha-Acenaphthenemalononitrile, 2-oxo- binds to metal ions, it undergoes a conformational change that results in an increase in fluorescence intensity. This property has been exploited for the detection of metal ions in biological samples.

Biochemical and Physiological Effects:

delta(sup 1),alpha-Acenaphthenemalononitrile, 2-oxo- has been shown to have low toxicity and minimal side effects in animal studies. However, its long-term effects on human health are still unknown. In addition, delta(sup 1),alpha-Acenaphthenemalononitrile, 2-oxo- has been shown to have antioxidant properties and can scavenge free radicals in vitro. This property may be useful in the treatment of oxidative stress-related diseases, such as Alzheimer's disease and Parkinson's disease.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Delta(sup 1),alpha-Acenaphthenemalononitrile, 2-oxo- has several advantages for lab experiments, including its high sensitivity and selectivity for metal ions, its low toxicity, and its fluorescent properties. However, its limitations include its limited solubility in aqueous solutions and its susceptibility to photobleaching, which can reduce its fluorescence intensity over time.

Direcciones Futuras

There are several future directions for the use of delta(sup 1),alpha-Acenaphthenemalononitrile, 2-oxo- in scientific research. One potential direction is the development of new fluorescent probes based on the structure of delta(sup 1),alpha-Acenaphthenemalononitrile, 2-oxo- for the detection of other metal ions and biomolecules. Another direction is the optimization of the synthesis method of delta(sup 1),alpha-Acenaphthenemalononitrile, 2-oxo- to improve its yield and purity. In addition, the use of delta(sup 1),alpha-Acenaphthenemalononitrile, 2-oxo- as a photosensitizer for photodynamic therapy is a promising area of research that requires further investigation.

Conclusion:

In conclusion, delta(sup 1),alpha-Acenaphthenemalononitrile, 2-oxo- is a synthetic compound that has been widely used in scientific research due to its unique properties. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of delta(sup 1),alpha-Acenaphthenemalononitrile, 2-oxo- in various fields of science.

Métodos De Síntesis

The synthesis of delta(sup 1),alpha-Acenaphthenemalononitrile, 2-oxo- involves the reaction of acenaphthene with malononitrile in the presence of a base catalyst. The reaction proceeds via a Knoevenagel condensation, followed by a cyclization reaction to form the final product. The yield of delta(sup 1),alpha-Acenaphthenemalononitrile, 2-oxo- can be improved by optimizing the reaction conditions, such as the type and amount of catalyst, reaction temperature, and reaction time.

Aplicaciones Científicas De Investigación

Delta(sup 1),alpha-Acenaphthenemalononitrile, 2-oxo- has been widely used in scientific research as a fluorescent probe for detecting metal ions, such as copper and iron. It has also been used as a fluorescent sensor for detecting nitric oxide and hydrogen sulfide. In addition, delta(sup 1),alpha-Acenaphthenemalononitrile, 2-oxo- has been used as a photosensitizer for photodynamic therapy, which is a promising cancer treatment that involves the use of light to activate a photosensitizer and generate reactive oxygen species that can kill cancer cells.

Propiedades

Número CAS |

14619-86-4 |

|---|---|

Nombre del producto |

delta(sup 1),alpha-Acenaphthenemalononitrile, 2-oxo- |

Fórmula molecular |

C15H6N2O |

Peso molecular |

230.22 g/mol |

Nombre IUPAC |

2-(2-oxoacenaphthylen-1-ylidene)propanedinitrile |

InChI |

InChI=1S/C15H6N2O/c16-7-10(8-17)14-11-5-1-3-9-4-2-6-12(13(9)11)15(14)18/h1-6H |

Clave InChI |

WYZUQHDRPNJOCG-UHFFFAOYSA-N |

SMILES |

C1=CC2=C3C(=C1)C(=C(C#N)C#N)C(=O)C3=CC=C2 |

SMILES canónico |

C1=CC2=C3C(=C1)C(=C(C#N)C#N)C(=O)C3=CC=C2 |

Otros números CAS |

14619-86-4 |

Sinónimos |

1-(Dicyanomethylene)-2-oxoacenaphthylene |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![n-[(1e)-4-{Bis[4-(dimethylamino)phenyl]methylidene}naphthalen-1(4h)-ylidene]cyclohexanaminium chloride](/img/structure/B85264.png)